molecular formula C13H11BrOS B13917867 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde

Cat. No.: B13917867
M. Wt: 295.20 g/mol
InChI Key: WMEXYCFKQIXYQX-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H11BrOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene followed by formylation. For instance, benzo[b]thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzo[b]thiophene is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to obtain the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical modifications. The cyclopropylmethyl group adds steric bulk, influencing the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

4-bromo-3-(cyclopropylmethyl)-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C13H11BrOS/c14-10-2-1-3-11-13(10)9(6-8-4-5-8)12(7-15)16-11/h1-3,7-8H,4-6H2

InChI Key

WMEXYCFKQIXYQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(SC3=C2C(=CC=C3)Br)C=O

Origin of Product

United States

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